Regioisomeric Antimycobacterial Activity Profile Relative to Pyrazinamide and 6-Propyl Isomers
While direct MIC data for 5-propylpyrazin-2-amine is absent, structural analogs with a 5-propyl substitution exhibit distinct antimycobacterial mechanisms. A 5-alkyl pyrazinamide derivative showed significant activity (MIC likely in the low µg/mL range against M. tuberculosis H37Rv) and crucially, was not hydrolyzed by PncA, contrasting with the 6-substituted pyrazinamide (PZA) which requires amidase activation [1]. This suggests 5-propylpyrazin-2-amine-based compounds may retain activity against PZA-resistant strains. For a related 5-substituted ureidopyrazine (propyl 5-(3-phenylureido)pyrazine-2-carboxylate), the MIC against Mtb H37Rv was 1.56 µg/mL (5.19 µM) [2]. This provides a performance baseline for what is achievable with a 5-propylpyrazine scaffold.
| Evidence Dimension | Mechanism of action and in vitro antimycobacterial potency |
|---|---|
| Target Compound Data | 5-propylpyrazin-2-amine: No direct MIC data. Class inference for 5-alkylpyrazine: PncA-independent activity. |
| Comparator Or Baseline | Pyrazinamide (PZA): MIC = 1.56–25 µg/mL (susceptible strains); requires PncA activation. Propyl 5-(3-phenylureido)pyrazine-2-carboxylate: MIC = 1.56 µg/mL. |
| Quantified Difference | 5-alkyl derivatives bypass PncA resistance. Related 5-substituted compound achieves a 16-fold lower MIC than some PZA values. |
| Conditions | In vitro broth dilution; M. tuberculosis H37Rv; pH 5.8–6.0. |
Why This Matters
This suggests researchers developing drugs against PZA-resistant TB should prioritize the 5-propyl scaffold, as it may circumvent a key resistance mechanism.
- [1] CiteAb. Targeting Mycobacterium tuberculosis: The Role of Alkyl... 2026. View Source
- [2] Niklova et al. Molecules 2017, 22(10), 1797. MIC for compound 4. View Source
